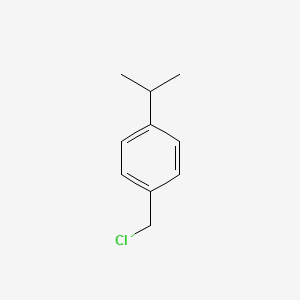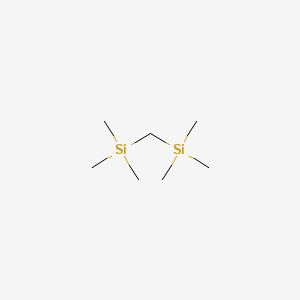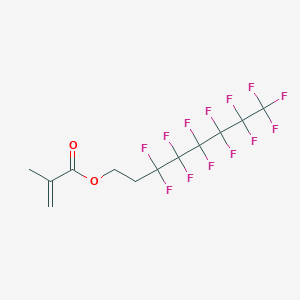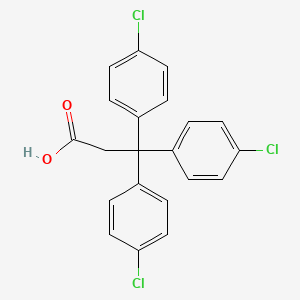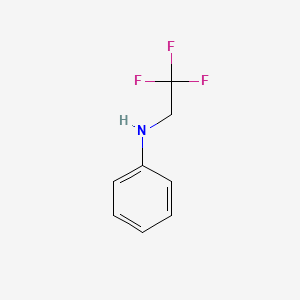
N-(2,2,2-Trifluoroethyl)aniline
概要
説明
N-(2,2,2-Trifluoroethyl)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of the aniline moiety. This structural feature imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through different methodologies. One approach involves the conversion of nitrophenylacetic acids into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction to yield the corresponding anilines . Another method utilizes N-trifluoromethylsuccinimide for direct trifluoromethylation of free anilines, producing a series of trifluoromethyl products with good yields . Additionally, the synthesis of N-[(trifluorosilyl)methyl]carboxanilides has been reported, where N-(trimethylsilyl)acetanilide reacts with bifunctional silane to form the desired product .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex and has been studied using various spectroscopic and theoretical methods. For instance, the crystal structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, was determined using X-ray crystallography and further analyzed with computational methods such as HF and DFT . These studies provide insights into the molecular geometry, electronic structure, and energetic behaviors of such compounds.
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. Metalation, a key step for structural elaboration, has been demonstrated with trifluoromethoxy-substituted anilines, leading to various products after electrophilic trapping . Visible-light-promoted radical trifluoromethylation has also been developed, providing an economical route to trifluoromethylated anilines . Moreover, dediazotation reactions have been employed for the synthesis of N,N-bis(trifluoromethyl)anilines, showcasing their utility in the synthesis of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the trifluoroethyl group. These compounds often exhibit high stability and reactivity, which are desirable in various applications, including materials science and pharmaceuticals. For example, N-(nitrofluorenylidene)anilines have shown good properties as electron transport materials in electrophotography . The introduction of trifluoroethyl groups can also enhance the electron-withdrawing capacity of anilines, as seen in the silver(I)-catalyzed N-trifluoroethylation of anilines .
Relevant Case Studies
Several case studies highlight the practical applications of this compound derivatives. The synthesis of antiasthmatic drug Mabuterol exemplifies the use of NTFS for trifluoromethylation in pharmaceutical synthesis . In materials science, the synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials demonstrate the potential of these compounds in the development of electronic devices . Additionally, the synthesis of benzodiazepines illustrates the preparative potential of aniline functionalization mediated by organometallic reagents .
科学的研究の応用
Catalytic Applications : A study by Luo, Wu, Zhang, and Wang (2015) discusses the silver(I)-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane, highlighting a novel reaction mechanism involving silver carbene. This process is significant for the synthesis of trifluoroethylated anilines, which are valuable in various chemical applications (Luo et al., 2015).
Synthesis of Quinolinones : Gong and Kato (2004) demonstrated a new synthesis method for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. These compounds are produced in high yields, showing the versatility of trifluoroethyl anilines in synthesizing complex organic structures (Gong & Kato, 2004).
Iron Porphyrin-Catalyzed N-Trifluoroethylation : Research by Ren et al. (2021) on the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution presents a novel, environmentally friendly approach to synthesize N-trifluoroethylated anilines. This method uses readily available primary amines and secondary anilines as starting materials (Ren et al., 2021).
Synthesis of Aniline Derivatives : Ruiz-Castillo and Buchwald (2016) reviewed Pd-catalyzed cross-coupling reactions forming C–N bonds, which are crucial for synthesizing anilines and aniline derivatives. These methods are pivotal in chemical research for creating heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).
Electrophotography Materials : Matsui, Fukuyasu, Shibata, and Muramatsu (1993) explored the synthesis of N-(Nitrofluorenylidene)anilines, which have shown high compatibility with polycarbonate and are effective as electron transport materials in positive charge electrophotography (Matsui et al., 1993).
Sensor Applications : Shoji and Freund (2001) investigated the use of poly(aniline) in sensor applications, particularly its pH-dependent properties, which are highly relevant in the development of active sensing elements in various technological applications (Shoji & Freund, 2001).
Safety and Hazards
“N-(2,2,2-Trifluoroethyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
将来の方向性
The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, “N-(2,2,2-Trifluoroethyl)aniline” and related compounds may continue to receive attention in future research.
作用機序
Target of Action
N-(2,2,2-Trifluoroethyl)aniline primarily targets iron porphyrin . Iron porphyrin is a type of metalloprotein that plays a crucial role in various biological processes, including oxygen transport and catalysis .
Mode of Action
The compound interacts with its target through a process known as N-trifluoroethylation . This process involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction is conducted via a cascade of diazotization and N-trifluoroethylation reactions . This one-pot N–H insertion reaction can afford a wide range of N-trifluoroethylated anilines .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various fluorinated compounds, including N-trifluoroethylated amines . The existence of fluorine in organic molecules usually provides favorable properties for these molecules . Therefore, the development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
Pharmacokinetics
The compound’s molecular weight of 17515 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed
Result of Action
The result of the action of this compound is the production of a wide range of N-trifluoroethylated anilines . These compounds are widely used as platform chemicals in the fields of synthetic organic, medicinal, and agrochemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction is conducted in an aqueous solution , suggesting that the presence of water is crucial for the reaction to occur. Additionally, the compound is stored at room temperature , indicating that it is stable under normal environmental conditions.
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPNFMGAKAAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188597 | |
| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351-61-1 | |
| Record name | N-(2,2,2-Trifluoroethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-trifluoroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-(2,2,2-Trifluoroethyl)aniline interesting for synthetic chemistry applications?
A: this compound and its derivatives exhibit unique reactivity in photochemical reactions. [] Research has shown that N-(2,2,2-Trifluoroethyl)amines, when exposed to UV light in the presence of 3-phenylcyclohex-2-en-1-one, undergo a regioselective photoaddition reaction. [] This reaction primarily occurs at the α-position to the trifluoromethyl group, offering a novel pathway for direct carbon substitution at that position. [] This regioselectivity is comparable to what is observed in the anodic methoxylation of N-(2,2,2-Trifluoroethyl)anilines. [] The presence of the electron-withdrawing trifluoromethyl group appears to be key to enabling this synthetically useful transformation.
Q2: Are there any applications of this compound derivatives in radiochemistry?
A: Yes, specifically, this compound can be utilized in the synthesis of radiolabeled intermediates for Positron Emission Tomography (PET) tracers. [] Research highlights the use of 4-chloro-N-(2,2,2-trifluoroethyl)aniline as a precursor in the production of 2-amino-2′-[18F]fluorobenzhydrols. [] This compound, when reacted with boron trichloride, forms an anilinodichloroborane reagent. [] This reagent can then be reacted with 2-[18F]Fluorobenzaldehyde, ultimately yielding the radiolabeled 2-amino-2′-[18F]fluorobenzhydrol. [] This intermediate is valuable for synthesizing [2′-18F]-1,4-benzodiazepine-2-ones, which are important compounds in PET imaging studies. []
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A: While specific spectroscopic data isn't provided in the referenced abstracts, it's highly likely that Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role. Both proton (1H) and fluorine-19 (19F) NMR would be particularly informative for characterizing these compounds. [] The distinct chemical shifts associated with protons and fluorine atoms adjacent to the trifluoroethyl group would provide valuable information about the compound's structure and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


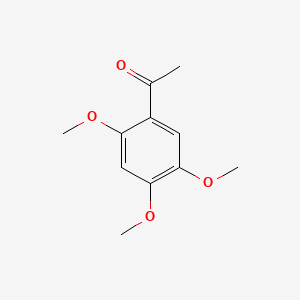


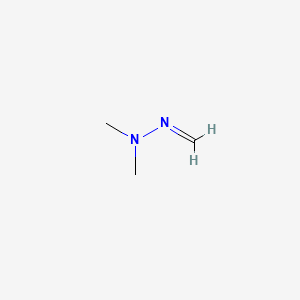
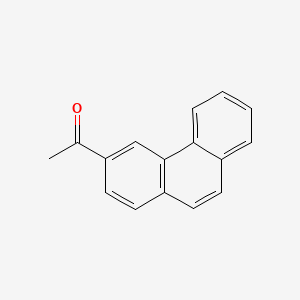
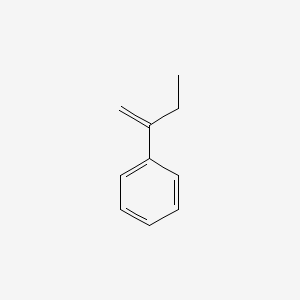
![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)
